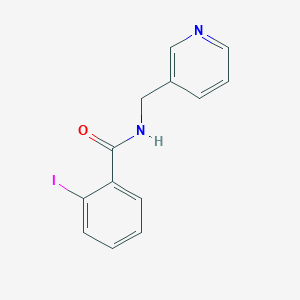

2-iodo-N-(3-pyridinylmethyl)benzamide

Description

2-Iodo-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a 2-iodophenyl group linked to an amide nitrogen, which is further substituted with a 3-pyridinylmethyl moiety. The compound’s pyridinylmethyl group may enhance metal-binding capabilities or modulate interactions in biological systems, as seen in related N,O-bidentate directing groups .

Properties

Molecular Formula |

C13H11IN2O |

|---|---|

Molecular Weight |

338.14g/mol |

IUPAC Name |

2-iodo-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11IN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) |

InChI Key |

ZHMZFGRZTMUTFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Comparisons

The 2-iodobenzamide core produces distinct NMR and IR signatures. For instance:

- IR Spectra : All analogs show carbonyl (C=O) stretches near 1650–1680 cm⁻¹, with shifts depending on substituent electronegativity .

- ¹H NMR : The pyridinylmethyl group in the target compound would exhibit split peaks for methylene protons (δ ~4.5–5.0 ppm), whereas methoxyethyl analogs display signals for –OCH₃ (δ ~3.3 ppm) .

- ¹³C NMR : The iodine atom deshields adjacent carbons, resulting in characteristic shifts (e.g., C-I at δ ~95–100 ppm) .

Table 2: Spectral Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.